molecular formula C27H30N2O5S B10868091 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B10868091
M. Wt: 494.6 g/mol
InChI Key: DWWTXNZISFFNGH-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the isoquinoline core using sulfonyl chlorides in the presence of a base.

    Attachment of the Dimethoxyphenyl and Methylphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alcohols (for nucleophilic substitution) are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the sulfonyl and isoquinoline components.

    3,4-Dimethoxyphenethylamine: Similar aromatic structure but simpler and lacks the sulfonyl and isoquinoline groups.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is unique due to its combination of aromatic, sulfonyl, and isoquinoline structures, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H30N2O5S

Molecular Weight

494.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C27H30N2O5S/c1-19-8-11-23(12-9-19)35(31,32)29-18-22-7-5-4-6-21(22)17-24(29)27(30)28-15-14-20-10-13-25(33-2)26(16-20)34-3/h4-13,16,24H,14-15,17-18H2,1-3H3,(H,28,30)

InChI Key

DWWTXNZISFFNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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